molecular formula C20H17ClN4O3S B2977400 N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 919062-88-7

N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B2977400
CAS No.: 919062-88-7
M. Wt: 428.89
InChI Key: PCXJOXPCFAIBOK-UHFFFAOYSA-N
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Description

N-(3'-Acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a synthetic small molecule featuring a spiro[indole-3,2'-[1,3,4]thiadiazole] core. Key structural attributes include:

  • Spiro architecture: Fusion of an indole ring with a 1,3,4-thiadiazole via a spiro carbon, inducing conformational rigidity.
  • Synthesis: Likely involves intermediates analogous to thiadiazole-containing precursors, as seen in the synthesis of 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazine derivatives .

Properties

IUPAC Name

N-(4-acetyl-1'-benzyl-7'-chloro-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S/c1-12(26)22-19-23-25(13(2)27)20(29-19)15-9-6-10-16(21)17(15)24(18(20)28)11-14-7-4-3-5-8-14/h3-10H,11H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXJOXPCFAIBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C2(S1)C3=C(C(=CC=C3)Cl)N(C2=O)CC4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3'-acetyl-1-benzyl-7-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a complex compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and case studies related to this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various indole derivatives and thiadiazole precursors. The reaction conditions often require careful monitoring of temperature and pH to ensure high yields and purity of the final product.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.98 μg/mL
Methicillin-resistant S. aureus (MRSA)1.5 μg/mL
Escherichia coliInactive

The compound's effectiveness against MRSA is particularly noteworthy as it suggests potential for development into a therapeutic agent for resistant infections .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against Candida albicans:

Fungal StrainMinimum Fungicidal Concentration (MFC)
Candida albicans7.80 μg/mL

These findings indicate that the compound could serve as a dual-action agent against both bacterial and fungal pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (μM)
A549 (lung cancer)<10 μM
MCF7 (breast cancer)<15 μM

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation in rapidly dividing cells .

Case Studies

Several case studies have documented the use of this compound in experimental settings:

  • Study on MRSA Inhibition : A study conducted using a BASTEC MGIT 960 growth system found that the compound inhibited the growth of MRSA effectively over a prolonged period. At a concentration of 10 μg/mL, growth was inhibited for up to 41 days .
  • Antifungal Efficacy : Another investigation assessed the compound's activity against C. albicans and reported significant inhibition at low concentrations, supporting its potential use in treating fungal infections .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Thiadiazole-Containing Compounds

a) Cephalosporin Derivatives (e.g., )
Feature Target Compound Cephalosporin Derivatives
Core Structure Spiro[indole-3,2'-[1,3,4]thiadiazole] Bicyclic β-lactam fused with a dihydrothiazine and 1,3,4-thiadiazolylthio side chain
Key Substituents Benzyl, chloro, acetyl/acetamide 5-Methyl-1,3,4-thiadiazol-2-ylthio, pivalamido, tetrazolyl
Biological Activity Underexplored (structural analogs suggest potential antimicrobial/antitumor) Broad-spectrum antibacterial (e.g., cefotiam, cefmenoxime)
Analytical Methods X-ray diffraction (SHELX refinement likely) Pharmacopeial standards (e.g., HPLC, NMR)

Insights: The target’s thiadiazole may confer bioactivity similar to cephalosporins, but its spiro system and indole core could redirect specificity toward non-antibacterial targets (e.g., kinase inhibition).

b) N-{2,2,2-Trichloro-1-[(5-Phenyl-1,3,4-Thiadiazol-2-yl)Amino]Ethyl}Acetamide ()
Feature Target Compound N-{2,2,2-Trichloro...Acetamide
Thiadiazole Substitution Integrated into spiro system Standalone 1,3,4-thiadiazole with trichloroethyl and phenyl groups
Role in Synthesis Final product Intermediate for 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazines
Structural Complexity High (spiro, multiple substituents) Moderate (linear, fewer stereochemical constraints)
Analytical Methods X-ray diffraction (shared method for structural validation) X-ray diffraction (co-crystal analysis)

Insights : The target’s spiro architecture likely reduces metabolic instability compared to linear thiadiazole intermediates, enhancing drug-likeness.

Isatin Derivatives ()

Feature Target Compound Isatin Derivatives
Core Structure Spiro[indole-3,2'-[1,3,4]thiadiazole] Indole-2,3-dione (non-spiro)
Bioactivity Hypothesized: Anticancer, antimicrobial (from thiadiazole/indole synergy) Established: Anticonvulsant, antiviral, antitumor
Structural Modifications Thiadiazole fusion, chloro, benzyl Mannich bases, semicarbazones, hydrazones
Pharmacokinetics Enhanced rigidity (spiro) may improve target binding Flexible scaffolds prone to rapid metabolism

Insights : The target’s spiro-thiadiazole system could mitigate the metabolic limitations of simple isatin derivatives while retaining or amplifying bioactivity.

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